![molecular formula C23H38BrNO4S B14369694 Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate CAS No. 90159-97-0](/img/structure/B14369694.png)
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is an organic compound that features a benzenesulfonyl group, a bromine atom, and a hexadecanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate typically involves the following steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid at controlled temperatures.
Esterification: The final step involves the esterification of the intermediate compound with methanol to form the hexadecanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The benzenesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields sulfinic acids or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The benzenesulfonyl group can act as an electrophile, while the bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives . These interactions can affect molecular pathways and biological processes, making the compound useful in research and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-[(benzenesulfonyl)amino]-2-chlorohexadecanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-[(benzenesulfonyl)amino]-2-iodohexadecanoate: Contains an iodine atom, leading to different reactivity and properties.
Methyl 3-[(benzenesulfonyl)amino]-2-fluorohexadecanoate: Fluorine substitution results in unique chemical behavior.
Uniqueness
Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are different from its chlorine, iodine, and fluorine analogs. This makes it particularly useful in certain chemical reactions and applications where bromine’s reactivity is advantageous .
Eigenschaften
CAS-Nummer |
90159-97-0 |
|---|---|
Molekularformel |
C23H38BrNO4S |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
methyl 3-(benzenesulfonamido)-2-bromohexadecanoate |
InChI |
InChI=1S/C23H38BrNO4S/c1-3-4-5-6-7-8-9-10-11-12-16-19-21(22(24)23(26)29-2)25-30(27,28)20-17-14-13-15-18-20/h13-15,17-18,21-22,25H,3-12,16,19H2,1-2H3 |
InChI-Schlüssel |
UTAZLJFKNZZADI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C(C(=O)OC)Br)NS(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
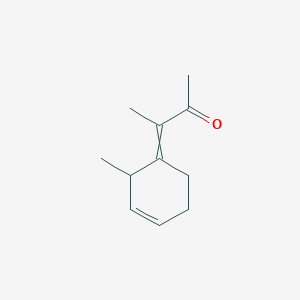
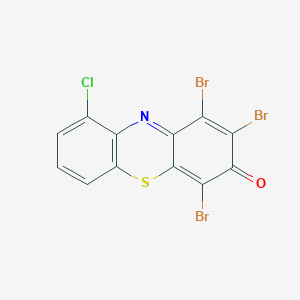

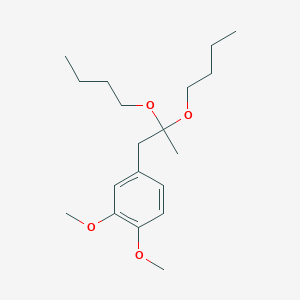
![1-Methylbicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14369633.png)
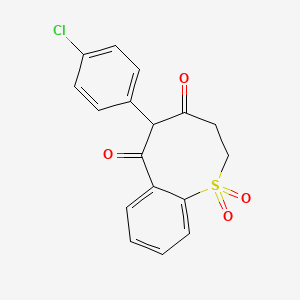
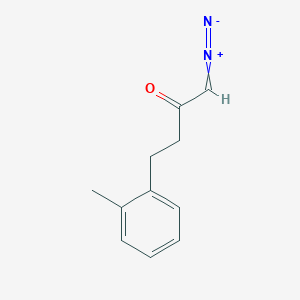
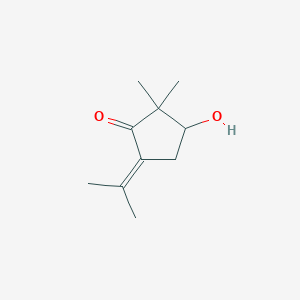
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)

methanone](/img/structure/B14369681.png)
